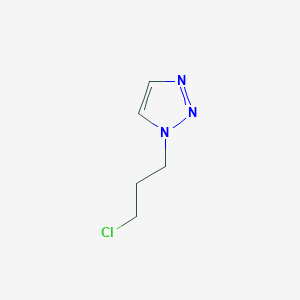

1-(3-Chloropropyl)-1,2,3-triazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8ClN3 |

|---|---|

Molecular Weight |

145.59 g/mol |

IUPAC Name |

1-(3-chloropropyl)triazole |

InChI |

InChI=1S/C5H8ClN3/c6-2-1-4-9-5-3-7-8-9/h3,5H,1-2,4H2 |

InChI Key |

NLKXILIYCOIQGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=N1)CCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Chloropropyl 1,2,3 Triazole and Its Analogs

Strategic Approaches to 1,N-Substituted 1,2,3-Triazole Synthesis

The synthesis of 1,N-substituted 1,2,3-triazoles can be broadly categorized into copper-catalyzed, ruthenium-catalyzed, and metal-free cycloaddition reactions. Each approach offers distinct advantages in terms of regioselectivity and substrate scope.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a reliable and efficient pathway to 1,4-disubstituted 1,2,3-triazoles. bohrium.comnih.govrsc.org This reaction is characterized by its mild reaction conditions, often proceeding at room temperature, and its high regioselectivity. nih.govnih.govbeilstein-journals.org The CuAAC reaction has found widespread application in various fields, including medicinal chemistry, materials science, and bioconjugation. bohrium.comnih.govnih.gov

The hallmark of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.orgias.ac.in This is a significant advantage over the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-isomers. nih.govnih.gov The copper(I) catalyst is believed to form a copper acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner to form the 1,4-disubstituted product. nih.gov This high degree of regioselectivity has made CuAAC the preferred method for the synthesis of a vast array of 1,4-disubstituted 1,2,3-triazoles. rsc.orgscielo.brnih.govresearchgate.net One-pot syntheses starting from alkyl or benzyl (B1604629) halides, sodium azide, and terminal alkynes have been developed, avoiding the need to isolate potentially unstable azide intermediates. organic-chemistry.org

To synthesize the target molecule, 1-(3-chloropropyl)-1,2,3-triazole, or its analogs, a key precursor is either 3-chloropropyl azide or an alkyne bearing a 3-chloropropyl group. The CuAAC reaction can be effectively employed by reacting 3-chloropropyl azide with a terminal alkyne or by reacting an azide with a terminal alkyne containing a 3-chloropropyl substituent. For instance, a convenient synthesis of polycyclic frameworks containing fused 1,2,3-triazoles has been described, which involves a Cu-catalyzed cycloaddition as a key step. rsc.org

Significant research has focused on optimizing the CuAAC reaction, with a particular emphasis on developing more sustainable and efficient catalytic systems. bohrium.com Heterogeneous copper catalysts, where copper species are immobilized on a solid support, have gained considerable attention. bohrium.comnih.govorganic-chemistry.org These catalysts offer several advantages, including easy separation from the reaction mixture, potential for recycling, and reduced copper contamination in the final product. bohrium.comnih.govorganic-chemistry.org Examples of supports for heterogeneous copper catalysts include aluminum oxyhydroxide fibers, silica (B1680970), nanocellulose, and charcoal. acs.orgias.ac.inorganic-chemistry.orgrsc.org Some heterogeneous systems have demonstrated high catalytic activity at room temperature and can be recycled multiple times without a significant loss of performance. acs.orgorganic-chemistry.org

Green chemistry principles have also been applied to the CuAAC reaction. core.ac.uk This includes the use of environmentally benign solvents like water or glycerol, and solvent-free reaction conditions. ias.ac.incore.ac.uk Microwave-assisted synthesis has also been explored as a way to accelerate the reaction and improve yields. core.ac.uk Furthermore, flow chemistry protocols using heterogeneous catalysts like copper-on-charcoal have been established for the synthesis of 1,2,3-triazoles, offering a robust and scalable methodology. rsc.org

| Catalyst System | Support | Key Features | References |

|---|---|---|---|

| Copper Nanoparticles | Aluminum Oxyhydroxide Fiber | Highly active at room temperature, recyclable. | acs.org |

| Copper(I) | Silica Gel | Stable, recyclable, minimal copper leaching. | organic-chemistry.org |

| Copper Nanoparticles | Nanocellulose | Green methodology, recyclable. | ias.ac.in |

| Copper-on-Charcoal | Charcoal | Effective for continuous flow synthesis. | rsc.org |

In contrast to the CuAAC reaction, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govnih.govchalmers.se This complementary regioselectivity makes RuAAC a valuable tool for accessing a different class of triazole isomers. nih.govchalmers.se Ruthenium complexes, such as [Cp*RuCl] compounds, are effective catalysts for this transformation. organic-chemistry.orgnih.gov The RuAAC reaction is believed to proceed through a different mechanism than CuAAC, involving an oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate. organic-chemistry.orgnih.gov A key advantage of RuAAC is its ability to tolerate internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This method provides a convenient process for the regioselective synthesis of 1,5-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles. google.com

| Catalyst | Product Regioselectivity | Key Features | References |

|---|---|---|---|

| CpRuCl(PPh₃)₂ | 1,5-disubstituted | Effective for terminal and internal alkynes. | organic-chemistry.orgnih.gov |

| CpRuCl(COD) | 1,5-disubstituted | Effective for terminal and internal alkynes. | organic-chemistry.orgnih.gov |

While metal-catalyzed reactions are dominant, several metal-free and alternative pathways for the synthesis of 1,2,3-triazoles have been developed. researchgate.net These methods address concerns about potential metal contamination in the final products, which is particularly important for pharmaceutical applications. nih.govresearchgate.net

One approach involves the use of organocatalysts, such as anthranilic acid, to promote the multicomponent reaction of aldehydes, nitroalkanes, and sodium azide under microwave irradiation. researchgate.net Another strategy utilizes α,α-difluoro-N-tosylhydrazones as precursors, which react with amines to form 1,2,3-triazoles through a C-F bond cleavage protocol. researchgate.net Metal-free synthesis of 5-amino-1,2,3-triazoles has also been achieved through a cascade nucleophilic addition/cyclization of carbodiimides with diazo compounds. rsc.org Furthermore, a metal-free, three-component synthesis of 1,5-disubstituted 1,2,3-triazoles from α-acetyl-α-diazomethane sulfonamides, primary aliphatic amines, and aromatic aldehydes has been reported. acs.org An organocascade process has been developed for the direct and selective preparation of 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and 4-nitrophenyl azide. rsc.org Some metal-free methods also avoid the use of azides altogether, addressing safety concerns associated with these reagents. researchgate.net

N-Alkylation and Post-Cycloaddition Functionalization for Chloropropyl Introduction

A primary strategy for the synthesis of this compound involves the direct N-alkylation of a pre-formed 1H-1,2,3-triazole ring. This method is advantageous as it allows for the late-stage introduction of the chloropropyl moiety onto a potentially complex triazole core. The reaction typically proceeds by treating the NH-triazole with a suitable alkylating agent, such as 1-bromo-3-chloropropane (B140262), in the presence of a base.

The regioselectivity of the N-alkylation can be a significant challenge, as the reaction can occur at the N1 or N2 positions of the triazole ring. However, reaction conditions can be optimized to favor the desired isomer. For instance, in the alkylation of 4-bromo-NH-1,2,3-triazoles with alkyl halides, the use of potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF) has been shown to selectively produce 2-substituted-4-bromo-1,2,3-triazoles. organic-chemistry.org The choice of solvent and temperature can further influence this selectivity, with DMF at lower temperatures often favoring the N2-alkylation product. organic-chemistry.org The bromine substituent in these cases can act as a directing group and can be subsequently removed or used in cross-coupling reactions to introduce further diversity. organic-chemistry.org

While direct alkylation with 1-bromo-3-chloropropane is a common approach, post-cycloaddition functionalization offers an alternative route. This involves the initial synthesis of a triazole with a functionalized propyl side chain, which is then converted to the desired chloride. For example, a 1-(3-hydroxypropyl)-1,2,3-triazole (B8567427) can be synthesized and subsequently treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the target this compound. This two-step approach can be useful when the direct alkylation is inefficient or leads to undesirable side products.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Reference |

| 4-Bromo-1H-1,2,3-triazole | Benzyl bromide | K₂CO₃ | DMF | 2-Benzyl-4-bromo-1,2,3-triazole | 85 | organic-chemistry.org |

| 4-Bromo-1H-1,2,3-triazole | Methyl iodide | K₂CO₃ | DMF | 2-Methyl-4-bromo-1,2,3-triazole | 82 | organic-chemistry.org |

| 4-Phenyl-1H-1,2,3-triazole | Ethyl chloroacetate | Triethylamine | DMF | 1-(Ethoxycarbonylmethyl)-4-phenyl-1,2,3-triazole & 2-(Ethoxycarbonylmethyl)-4-phenyl-1,2,3-triazole | N/A |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to construct 1,2,3-triazole derivatives, including those bearing a chloropropyl substituent. nih.gov A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction," which can be performed in a one-pot fashion.

In this approach, an alkyl halide (such as 1-bromo-3-chloropropane), sodium azide, and a terminal alkyne are reacted together in the presence of a copper(I) catalyst. rsc.org This method avoids the need to isolate the potentially hazardous organic azide intermediate, as it is generated in situ. The reaction proceeds through the formation of the organic azide, followed by the [3+2] cycloaddition with the alkyne to yield the 1,4-disubstituted 1,2,3-triazole. Various copper sources can be employed, including copper nanoparticles on activated carbon or copper(II) sulfate (B86663) supported on alumina, with the latter enabling solvent-free conditions under ball-milling. rsc.org

The scope of this reaction is broad, allowing for the synthesis of a diverse library of this compound analogs by varying the terminal alkyne component. This strategy is particularly valuable for generating structurally diverse compounds for screening in drug discovery and materials science.

| Alkyl Halide | Alkyne | Catalyst System | Conditions | Product | Yield (%) | Reference |

| Benzyl bromide | Phenylacetylene | Cu/Al₂O₃ | Ball-milling, solvent-free | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 95 | rsc.org |

| n-Butyl bromide | Phenylacetylene | Cu/Al₂O₃ | Ball-milling, solvent-free | 1-Butyl-4-phenyl-1H-1,2,3-triazole | 92 | rsc.org |

| Benzyl chloride | 1-Octyne | Cu/Al₂O₃ | Ball-milling, solvent-free | 1-Benzyl-4-hexyl-1H-1,2,3-triazole | 90 | rsc.org |

Precursor Synthesis and Functional Group Interconversion in the Chloropropyl Moiety

The successful synthesis of this compound and its analogs relies on the availability of key precursors and the ability to perform functional group interconversions on the chloropropyl side chain.

A crucial precursor for introducing the 3-chloropropyl azide moiety is 1-azido-3-chloropropane. This compound can be readily synthesized from 1-bromo-3-chloropropane by reaction with sodium azide in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). This nucleophilic substitution reaction proceeds in high yield to provide the desired azido-chloro compound, which can then be used in cycloaddition reactions with various alkynes to generate the corresponding 1-(3-chloropropyl)-1,2,3-triazoles.

| Starting Material | Reagent(s) | Product | Yield (%) |

| 1-Bromo-3-chloropropane | Sodium azide | 1-Azido-3-chloropropane | Quantitative |

| 1-(3-Hydroxypropyl)-1,2,3-triazole | Thionyl chloride | This compound | N/A |

| 1-(3-Hydroxypropyl)-4-phenyl-1,2,3-triazole | Phosphorus oxychloride | 1-(3-Chloropropyl)-4-phenyl-1,2,3-triazole | N/A |

Reactivity and Derivatization Pathways of 1 3 Chloropropyl 1,2,3 Triazole

Nucleophilic Substitution Reactions of the Chloropropyl Chain

The presence of a primary alkyl chloride on the propyl chain of 1-(3-chloropropyl)-1,2,3-triazole makes it an excellent electrophile for nucleophilic substitution reactions (SN2). This reactivity is a cornerstone of its utility, enabling the straightforward introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

The reaction of this compound with primary and secondary amines provides a direct route to the synthesis of both acyclic and cyclic amine derivatives. The reaction with a primary amine can lead to a secondary amine, which can then undergo an intramolecular cyclization to form a six-membered piperazine (B1678402) ring if another reactive site is available, or an intermolecular reaction to form a dimer or polymer. For instance, reaction with an excess of a primary amine will predominantly yield the acyclic secondary amine.

The synthesis of N-substituted-1,2,3-triazoles can also be achieved through methods like the cyclization of α,α-dichlorotoluene sulfonyl–substituted hydrazones with primary amines. frontiersin.orgnih.gov Copper-catalyzed reactions of secondary amines with diazo compounds also yield N1-substituted-1,2,3-triazoles. frontiersin.orgnih.gov These methods, while not directly starting from this compound, highlight the accessibility of triazole-containing amines. A general approach involves the reaction of an alkyl halide with an amine, which can lead to the formation of 1,2,3-triazole-containing hybrids. nih.gov In some cases, cyclization of amino-NH-1,2,3-triazoles with other reagents can lead to fused polycyclic triazole systems. nih.gov

| Reactant | Product Type | Reaction Conditions | Reference |

| Primary Amine | Acyclic Secondary Amine | Excess amine | beilstein-journals.org |

| Primary Amine | Cyclic Amine (e.g., Piperazine derivative) | Intramolecular cyclization | researchgate.net |

| Secondary Amine | Acyclic Tertiary Amine | Standard SN2 conditions | beilstein-journals.org |

| α,α-dichlorotoluene sulfonyl–substituted hydrazone and primary amine | N1-substituted-1,2,3-triazole | DIPEA mediated | frontiersin.orgnih.gov |

The electrophilic nature of the chloropropyl group makes this compound a valuable linker for tethering the 1,2,3-triazole moiety to a wide range of chemical scaffolds. This "click" chemistry approach is widely used in medicinal chemistry and materials science to create hybrid molecules with tailored properties. nih.govresearchgate.netnih.gov The 1,2,3-triazole ring itself is a desirable pharmacophore and its incorporation can enhance the biological activity of a parent molecule. nih.govresearchgate.net

Nucleophiles such as phenols, thiols, and carbanions can readily displace the chloride ion, forming stable ether, thioether, and carbon-carbon bonds, respectively. beilstein-journals.org This allows for the conjugation of the triazole unit to various platforms, including other heterocyclic systems, aromatic rings, and complex natural products. For example, the reaction with a phenol (B47542) in the presence of a base will yield a phenyl ether derivative. Similarly, reaction with a thiol will produce a thioether. These reactions are typically carried out under mild conditions and give high yields. beilstein-journals.org The resulting tethered compounds have found applications as anticancer, antimicrobial, and anticholinesterase agents. nih.govnih.govresearchgate.net

| Nucleophile | Linkage Formed | Product Scaffold | Reference |

| Phenol | Ether (-O-) | Aryl ether | beilstein-journals.org |

| Thiol | Thioether (-S-) | Thioether | beilstein-journals.org |

| Carbanion | Carbon-Carbon (-C-) | Alkylated scaffold | beilstein-journals.org |

| Purine | N-alkylation | Purine derivative | beilstein-journals.org |

Chemical Transformations of the 1,2,3-Triazole Heterocycle

While often considered relatively stable, the 1,2,3-triazole ring can participate in a variety of chemical transformations, allowing for further functionalization of the molecule.

Direct C-H bond functionalization of the 1,2,3-triazole ring has emerged as a powerful tool for the synthesis of polysubstituted triazoles. nih.govrsc.org The C5-H bond of 1-substituted-1,2,3-triazoles is particularly susceptible to deprotonation and subsequent reaction with electrophiles. Palladium- and copper-catalyzed direct arylation reactions have been successfully employed to introduce aryl groups at the C5 position of the triazole ring. nih.govclockss.orgorganic-chemistry.orgacs.org These reactions typically proceed with high regioselectivity. nih.govorganic-chemistry.org

For instance, the reaction of a 1,4-disubstituted 1,2,3-triazole with an aryl iodide in the presence of a copper(I) catalyst and a base like lithium tert-butoxide leads to the formation of a 1,4,5-trisubstituted 1,2,3-triazole. clockss.org Similarly, palladium-catalyzed C-H arylation can be achieved using aryl bromides. nih.gov Rhodium catalysts have also been utilized for C-H functionalization reactions of 1,2,3-triazoles. nih.govacs.orgacs.orgrsc.org The use of a directing group attached to the N1 position can control the regioselectivity of the C-H activation. rsc.org

| Catalyst | Arylating Agent | Position of Functionalization | Reference |

| Copper(I) Chloride | Aryl Iodide | C5 | clockss.org |

| Palladium(0) | Aryl Bromide | C5 | nih.gov |

| Rhodium(II) | - | C5 | nih.gov |

| Palladium on Charcoal | Aryl Bromide | C5 | rsc.org |

The 1,2,3-triazole ring contains three nitrogen atoms with lone pairs of electrons, making it an effective ligand for coordination with transition metal ions. researchgate.netscispace.comuobaghdad.edu.iqrsc.orgeurjchem.comekb.egnih.gov The coordination can occur in several modes, including monodentate coordination through the N3 atom, or bridging coordination involving the N2 and N3 atoms. researchgate.netscispace.com The specific coordination mode can be influenced by the nature of the metal ion and the substituents on the triazole ring. scispace.com

Complexes of 1,2,3-triazoles with metals such as copper, rhodium, platinum, gold, nickel, and cobalt have been synthesized and characterized. uobaghdad.edu.iqeurjchem.comnih.gov These metal complexes have shown potential applications in catalysis and as antimicrobial agents. nih.gov For example, nickel(II) and cobalt(II) complexes with 1,2,3-triazole and thiocyanate (B1210189) ligands have demonstrated antimicrobial activity. nih.gov The formation of these complexes can lead to an enhancement of the biological activity compared to the free ligand. nih.gov

| Metal Ion | Potential Coordination Mode | Application of Complex | Reference |

| Copper(I) | Monodentate (N3) | Catalysis | rsc.org |

| Rhodium(III) | Tetradentate | Cytotoxicity | uobaghdad.edu.iq |

| Platinum(IV) | Tetradentate | Cytotoxicity | uobaghdad.edu.iq |

| Gold(III) | Tetradentate | Cytotoxicity | uobaghdad.edu.iq |

| Nickel(II) | Bridging (N2, N3) | Antimicrobial | nih.gov |

| Cobalt(II) | Bridging (N2, N3) | Antimicrobial | nih.gov |

The 3-chloropropyl substituent at the N1 position of the triazole ring can influence the reactivity of the heterocycle through both electronic and steric effects. Electronically, the alkyl group is generally considered to be weakly electron-donating, which can slightly increase the electron density of the triazole ring compared to an unsubstituted triazole. This can affect the nucleophilicity of the nitrogen atoms and the acidity of the C-H protons.

Sterically, the 3-chloropropyl group can hinder the approach of reagents to the adjacent N2 and C5 positions of the triazole ring. This steric hindrance can influence the regioselectivity of certain reactions. For example, in N-alkylation reactions of substituted triazoles, the position of substitution can be directed by the steric bulk of existing substituents. nih.gov The presence of bulky groups can favor substitution at the less hindered nitrogen atom. nih.gov In the context of C-H functionalization, while the C5 position is generally favored electronically for electrophilic attack, significant steric bulk at N1 could potentially direct functionalization towards the C4 position if it is unsubstituted. However, in the case of this compound, which is typically synthesized via a click reaction, the C4 position would likely be substituted, making C5 the primary site for further functionalization. The flexibility of the propyl chain may mitigate some of the steric hindrance compared to a more rigid substituent.

| Effect | Influence on Reactivity | Consequence |

| Electronic (Weakly electron-donating) | Increases electron density of the triazole ring | May enhance nucleophilicity of N3 and basicity of the ring. |

| Steric | Hinders approach to N2 and C5 positions | Can influence regioselectivity of N-alkylation and C-H functionalization. |

Intramolecular Cyclization and Macrocyclization Strategies

The presence of a flexible three-carbon chain terminating in a reactive chlorine atom attached to the 1-position of the 1,2,3-triazole ring opens up possibilities for intramolecular reactions. These can lead to the formation of new fused ring systems or larger macrocyclic structures, depending on the reaction strategy and the presence of other functional groups on the triazole core.

Two primary strategies dominate the intramolecular reactivity of this compound: intramolecular quaternization leading to fused triazolium salts, and cyclization involving a nucleophilic substituent on the triazole ring.

Intramolecular Quaternization

In the absence of other strong nucleophiles, the chloropropyl chain of this compound can undergo an intramolecular reaction with one of the nitrogen atoms of the triazole ring itself. This process, known as intramolecular quaternization, results in the formation of a fused bicyclic system containing a triazolium salt. The reaction is essentially an intramolecular N-alkylation, where the electrophilic carbon of the chloropropyl group is attacked by the nucleophilic N3 nitrogen of the triazole ring. This cyclization leads to the formation of a six-membered ring fused to the triazole, resulting in a dihydropyrazolo[5,1-c] nih.govrsc.orgnih.govtriazin-1-ium salt skeleton.

While specific studies on the intramolecular quaternization of unsubstituted this compound are not extensively detailed in the reviewed literature, the synthesis of related fused triazolium salts from haloalkyl-substituted triazoles is a known synthetic pathway. The efficiency of this cyclization is influenced by the solvent and reaction temperature.

Cyclization with Pendant Nucleophiles

A more versatile approach to constructing fused heterocyclic systems from this compound involves the introduction of a nucleophilic substituent onto the triazole ring. This pendant nucleophile can then react intramolecularly with the chloropropyl chain to form a new ring. A prime example of this strategy is the synthesis of triazolo[3,4-b] nih.govnih.govnih.govthiadiazine derivatives.

This synthetic route typically begins with a 1,2,4-triazole (B32235) derivative bearing a thiol group at the 3-position and an amino group at the 4-position. While not a direct derivative of this compound, the principles of the subsequent cyclization are highly relevant. In these systems, the thiol group acts as the nucleophile that attacks an electrophilic carbon. For instance, the reaction of 4-amino-5-substituted-1,2,4-triazole-3-thiols with compounds containing a reactive halide can lead to the formation of a fused thiadiazine ring. nih.gov

Applying this logic to a derivative of our subject compound, a hypothetical 1-(3-chloropropyl)-1H-1,2,3-triazole-5-thiol could undergo an intramolecular cyclization. The nucleophilic thiol sulfur would attack the electrophilic carbon of the chloropropyl chain, displacing the chloride and forming a new six-membered ring fused to the triazole. This would result in the formation of a triazolo[5,1-b] nih.govnih.govthiazine derivative.

The following table outlines the general conditions for the synthesis of related triazolo[3,4-b] nih.govnih.govnih.govthiadiazines, which serves as a model for the potential cyclization of a thiol-functionalized this compound.

| Starting Material | Reagent | Product | Conditions | Reference |

| 4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol | 4-Substituted phenacyl bromides | 6-(4-Substituted phenyl)-3-(5-nitrofuran-2-yl)-7H- nih.govrsc.orgnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazines | Not specified | nih.gov |

This reaction demonstrates the feasibility of using a haloalkyl group to form a fused heterocyclic system with a triazole-thiol scaffold.

Macrocyclization Strategies

The bifunctional nature of this compound and its derivatives makes them attractive building blocks for the synthesis of macrocycles. Macrocyclization can be achieved by reacting a molecule containing two this compound units with a suitable difunctional linker. For example, a bis[1-(3-chloropropyl)-1,2,3-triazol-4-yl]alkane could be reacted with a dinucleophile, such as a dithiol or a diamine, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This would lead to the formation of a large ring containing two triazole moieties.

Furthermore, enzymatic methods have been explored for the macrocyclization of peptides containing 1,4-disubstituted 1,2,3-triazole moieties. nih.gov While not directly involving this compound, this approach highlights the compatibility of the triazole ring within macrocyclic structures and suggests that appropriately functionalized derivatives of our title compound could be substrates for such enzymatic cyclizations.

The following table summarizes a selection of macrocyclization strategies involving triazole units, illustrating the potential for incorporating this compound into such frameworks.

| Macrocycle Type | Synthetic Strategy | Key Features | Reference |

| Triazole-containing cyclic peptides | Enzymatic macrocyclization using PatGmac | Tolerates one, two, or three 1,4-substituted 1,2,3-triazole moieties. | nih.gov |

| Triazole-bisphenol macrocycle | "Click" chemistry (CuAAC) | Reaction of a diazide and a diyne. | researchgate.net |

These examples underscore the versatility of the triazole unit in the construction of complex macrocyclic architectures. The reactive chloropropyl group of this compound provides a handle for incorporating this building block into such larger ring systems through reactions with appropriate linkers.

Advanced Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in dissecting the electronic characteristics that govern the behavior of 1-(3-Chloropropyl)-1,2,3-triazole.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing organic molecules. nih.gov By approximating the exchange-correlation energy, DFT calculations can determine the optimized molecular geometry, which corresponds to the lowest energy state on the potential energy surface. ekb.egekb.eg

For this compound, DFT calculations, typically using a basis set such as 6-311++G(d,p), are employed to predict its three-dimensional structure. nih.gov The calculations would confirm the aromaticity and planarity of the 1,2,3-triazole ring. The 3-chloropropyl substituent introduces conformational flexibility. The optimized geometry reveals specific bond lengths, bond angles, and dihedral angles that define the molecule's most stable spatial arrangement. The stability of the molecule is further confirmed by vibrational frequency analysis, where the absence of imaginary frequencies indicates that the structure is a true energy minimum. ekb.eg

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond | Predicted Value |

| Bond Lengths | N1-N2 | 1.35 Å |

| N2-N3 | 1.34 Å | |

| N3-C4 | 1.38 Å | |

| C4-C5 | 1.37 Å | |

| C5-N1 | 1.39 Å | |

| N1-C6 (propyl) | 1.48 Å | |

| C6-C7 (propyl) | 1.54 Å | |

| C7-C8 (propyl) | 1.54 Å | |

| C8-Cl | 1.80 Å | |

| Bond Angles | N1-N2-N3 | 109.5° |

| N2-N3-C4 | 107.0° | |

| N3-C4-C5 | 110.0° | |

| C4-C5-N1 | 106.5° | |

| C5-N1-N2 | 107.0° | |

| C5-N1-C6 | 126.5° | |

| N1-C6-C7 | 112.0° | |

| C6-C7-C8 | 113.5° | |

| C7-C8-Cl | 111.0° |

Note: These values are representative and based on DFT calculations for similar 1,2,3-triazole structures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energy and localization of these orbitals provide critical information about the molecule's nucleophilic and electrophilic nature. youtube.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich 1,2,3-triazole ring, which is rich in π-electrons and lone pairs on the nitrogen atoms. This indicates the ring is the primary site for electrophilic attack. Conversely, the LUMO is anticipated to have significant contributions from the σ* antibonding orbital of the C-Cl bond in the propyl side chain. This low-energy unoccupied orbital suggests that the carbon atom attached to the chlorine is the most electrophilic site, making it susceptible to nucleophilic substitution reactions.

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net FMO analysis helps to elucidate potential reaction pathways, predicting how the molecule will interact with other reagents. wikipedia.orgnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.25 | Highest Occupied Molecular Orbital; localized on the triazole ring. |

| LUMO | -0.88 | Lowest Unoccupied Molecular Orbital; significant density on the C-Cl bond. |

| HOMO-LUMO Gap (ΔE) | 6.37 | Indicates high kinetic stability. |

Note: These energy values are illustrative, based on typical DFT calculations for heterocyclic compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). rsc.org By calculating the transition energies and oscillator strengths, TD-DFT can simulate the absorption spectrum, identifying the wavelengths of maximum absorption (λmax). researchgate.net

For this compound, TD-DFT calculations can predict the electronic transitions responsible for its UV-Vis absorption. The primary transitions expected for the triazole moiety are π → π* and n → π*. The calculations can reveal which orbitals are involved in these transitions. However, it is noted that accurately predicting spectroscopic features for triazole-based compounds can be challenging, and results can be highly dependent on the choice of functional and the inclusion of solvent effects. rsc.org

Table 3: Predicted Electronic Transitions for this compound via TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 245 | 0.12 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 218 | 0.08 | HOMO-1 → LUMO (n → π) |

Note: The presented data is a theoretical representation of expected TD-DFT outputs.

Conformational Analysis and Dynamics

The 3-chloropropyl side chain of the molecule imparts significant conformational flexibility. Understanding the different spatial arrangements (conformers) and the energy barriers between them is crucial for a complete picture of the molecule's behavior. Conformational analysis can be performed by systematically rotating the key dihedral angles (N1-C6-C7-C8 and C6-C7-C8-Cl) and calculating the corresponding energy using DFT to map out the potential energy surface (PES). ekb.egekb.eg

This analysis typically reveals several low-energy conformers, which are local minima on the PES. The most stable conformer is likely one that minimizes steric hindrance, for instance, an anti or gauche arrangement of the alkyl chain relative to the triazole ring. Molecular dynamics (MD) simulations can further explore the conformational landscape over time, showing the transitions between different stable conformers at a given temperature. pensoft.net

Molecular Modeling of Intermolecular Interactions

The supramolecular chemistry of this compound is dictated by its ability to form various non-covalent interactions. rsc.org The 1,2,3-triazole ring is a versatile functional group for forming such interactions. nih.gov The nitrogen atoms (N2 and N3) are hydrogen bond acceptors, while the C5-H bond, polarized by the electron-rich ring, can act as a weak hydrogen bond donor. rsc.org

Furthermore, the molecule possesses a significant dipole moment due to the polar triazole ring and the C-Cl bond, leading to strong dipole-dipole interactions. The chlorine atom can also participate in halogen bonding, a directional interaction with nucleophilic atoms. Molecular modeling techniques can be used to study the formation of dimers or larger aggregates, as well as the molecule's interactions with solvents or biological targets, revealing the specific geometric and energetic details of these intermolecular bonds. rsc.org

In Silico Prediction of Compound Behavior in Complex Chemical Systems

In silico methods use computational models to predict the properties and behavior of a molecule in complex environments, such as biological or environmental systems. nih.govresearchgate.net The fundamental data obtained from quantum chemical calculations—including optimized geometry, charge distribution, and FMO energies—serve as descriptors for these predictive models. biointerfaceresearch.com

For this compound, these descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to forecast potential biological activities. pensoft.net They can also predict key physicochemical properties that govern the compound's pharmacokinetics or environmental fate, such as its lipophilicity (log P), water solubility, and polar surface area (PSA). nih.gov The reactivity profile derived from FMO analysis can help predict metabolic pathways or degradation products in complex chemical matrices.

Table 4: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 147.59 g/mol | Basic molecular property. |

| log P (Lipophilicity) | 1.15 | Indicates moderate lipid solubility. |

| Topological Polar Surface Area (TPSA) | 38.8 Ų | Influences membrane permeability. |

| Hydrogen Bond Donors | 1 (weak C-H) | Capacity to donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 (N atoms) | Capacity to accept hydrogen bonds. |

Note: These values are estimations derived from computational models for a molecule of this structure.

Applications in Chemical Synthesis and Materials Science Research

1-(3-Chloropropyl)-1,2,3-triazole as a Versatile Building Block

The unique combination of a stable heterocyclic core and a reactive side chain in this compound makes it an ideal starting material for the synthesis of more complex molecules.

The 1,2,3-triazole moiety is a key component in the synthesis of a wide array of complex heterocyclic compounds. researchgate.net The chloropropyl group of this compound can be readily displaced by various nucleophiles to introduce new functional groups or to initiate cyclization reactions, leading to the formation of fused or linked heterocyclic systems. For instance, the reaction of the chloropropyl group with amines, thiols, or other heterocyclic units can lead to the creation of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Recent research has demonstrated the use of related triazole derivatives in the construction of polyheterocyclic compounds through strategies like palladium-catalyzed C-H activation. elsevierpure.comnih.gov While not directly involving this compound, these methods highlight the synthetic potential of the triazole core in building intricate molecular frameworks. The development of methods for synthesizing 1-sulfonyl-1,2,3-triazoles further expands the toolkit available to chemists for creating diverse heterocyclic structures. capes.gov.br

The 1,2,3-triazole ring is increasingly recognized for its role as a bioisostere for the amide bond, meaning it can mimic the size, planarity, and hydrogen-bonding capabilities of an amide group while offering improved stability against hydrolysis. nih.gov This property, combined with the reactive handle of the chloropropyl group, makes this compound an excellent candidate for the synthesis of multifunctional linkers and scaffolds. These structures are crucial in various applications, including drug discovery, where they can connect different pharmacophores to create hybrid molecules with enhanced or novel biological activities. nih.govelsevierpure.com

The synthesis of 1,2,3-triazol-1-yl-methaneboronic acids showcases the utility of triazoles in creating new scaffolds for potential protease inhibitors. nih.gov Furthermore, the development of 1,2,3-triazole-based fibroblast growth factor receptor modulators demonstrates the successful replacement of an amide structure with a triazole ring to yield compounds with improved properties. nih.gov The ability to create sterically hindered and fully substituted 1,2,3-triazoles further broadens the scope of accessible molecular architectures. beilstein-journals.org

| Application Area | Key Feature of Triazole | Example Research |

| Protease Inhibitors | Amide Bioisostere | Synthesis of 1,2,3-triazol-1-yl-methaneboronic acids nih.gov |

| Neurodegenerative Disease | Improved Metabolic Stability | 1,2,3-triazole-based fibroblast growth factor receptor modulators nih.gov |

| Anticancer Agents | Scaffold for Hybrid Molecules | Linking different pharmacophores via the triazole ring nih.govelsevierpure.com |

Integration into Polymer Architectures

The "click" chemistry used to form the 1,2,3-triazole ring is also a powerful tool in polymer science, enabling the precise construction of complex polymer architectures. rsc.org this compound, with its reactive side chain, is well-suited for incorporation into polymers, either as a monomer or as a post-polymerization modification unit.

Sequence-defined polymers, which mimic the precise monomer sequence of biological macromolecules like proteins and DNA, are a frontier in materials science. rsc.orgrsc.org The robust and efficient nature of the CuAAC reaction makes the 1,2,3-triazole linkage ideal for the stepwise synthesis of these complex oligomers. rsc.org By using a building block approach, where this compound or similar functionalized triazoles are sequentially added, it is possible to create oligomers with a precisely controlled sequence of functional groups. rsc.orgnih.govnih.gov This control over the monomer sequence allows for the programming of specific properties and functions into the resulting material.

The incorporation of this compound into polymer chains can impart a range of valuable functionalities to the resulting material. rsc.org The chloropropyl group can be used to attach various functional moieties, such as fluorescent dyes, bioactive molecules, or stimuli-responsive groups. The inherent properties of the triazole ring itself can also contribute to the material's performance, for example, by enhancing its thermal stability or providing sites for metal coordination.

The synthesis of 1,2,3-triazole glycoside "clickamers" illustrates how triazoles can be used to link carbohydrate units, creating materials with potential antimicrobial properties. nih.gov This approach highlights the ability to develop functional polymeric materials by combining the triazole core with other functional building blocks.

The versatility of this compound extends to the realm of materials science, particularly in the creation of hybrid nanocomposites. The chloropropyl group can be used to covalently attach the triazole unit to the surface of inorganic materials such as silica (B1680970) nanoparticles, metal oxides, or carbon nanotubes. rsc.org This surface functionalization can improve the compatibility between the inorganic filler and a polymer matrix, leading to enhanced mechanical or thermal properties of the composite material.

Furthermore, the triazole ring itself can act as a ligand for metal ions, enabling the creation of functional nanocomposites. For example, triazole-functionalized silica nanoparticles have been used to create soft gels with spin-crossover properties, demonstrating the potential for developing advanced materials for magneto-optical applications. rsc.org The synthesis of polymer nanocomposites containing silver nanoparticles within a triazole-based polymer matrix further showcases the utility of this approach for creating materials with tailored properties. researchgate.net

Role in Functional Coatings and Surface Modification

The presence of the reactive chloropropyl group in this compound makes it a prime candidate for the development of functional coatings and for surface modification. The carbon-chlorine bond provides a reactive site for nucleophilic substitution reactions, allowing the molecule to be covalently grafted onto various substrates or to be used as a monomer in polymerization processes. This functionalization can impart the desirable properties of the triazole ring, such as improved thermal stability, corrosion resistance, and antimicrobial activity, to the modified surface.

One of the primary methods for utilizing this compound in surface modification is through "grafting-to" techniques. In this approach, the chloropropyl group can react with hydroxyl or amine functionalities present on a substrate's surface, such as silica, metal oxides, or polymers, to form a stable covalent bond. This process effectively anchors the triazole moiety to the surface, creating a functional coating. For instance, the chloropropyl group can react with surface silanol (B1196071) groups on silica particles or glass slides, a process often catalyzed to enhance efficiency. This surface functionalization can dramatically alter the surface properties, such as wettability and adhesion.

Furthermore, this compound can serve as a monomer or a precursor for creating functional polymers. The chloropropyl group can be converted to other functional groups, such as an azide (B81097), which can then participate in "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-rich polymers. These polymers can be applied as coatings with enhanced properties. For example, polymers containing 1,2,3-triazole units have been shown to exhibit excellent thermal stability and can act as effective corrosion inhibitors for metals. The lone pair electrons on the nitrogen atoms of the triazole ring can coordinate with metal ions on the surface, forming a protective layer that prevents corrosion.

Additionally, the triazole ring itself is known to possess antimicrobial properties. By incorporating this compound into coatings, it is possible to create surfaces that resist the growth of bacteria and other microorganisms. This is particularly relevant for biomedical devices and high-touch surfaces where microbial contamination is a concern.

Table 1: Potential Applications of this compound in Functional Coatings and Surface Modification

| Application Area | Method of a-pplication | Potential Benefit |

|---|---|---|

| Corrosion Inhibition | Grafting onto metal surfaces; Incorporation into anti-corrosion polymer coatings. | The triazole ring can coordinate with metal ions, forming a protective film that inhibits corrosion. |

| Antimicrobial Surfaces | Covalent attachment to surfaces of medical devices; Use as an additive in paints and coatings. | The inherent antimicrobial activity of the triazole moiety can prevent the formation of biofilms. |

| Biomaterial Functionalization | Surface modification of implants and biosensors. | Improves biocompatibility and provides sites for further bioconjugation. |

| Adhesion Promotion | Used as a primer or additive in adhesive formulations. | The functional groups can enhance bonding between different material layers. |

Catalytic Applications Utilizing Triazole-Metal Complexes

The 1,2,3-triazole ring is an excellent ligand for coordinating with a wide range of transition metals, a property that is extensively exploited in catalysis. The nitrogen atoms of the triazole ring can act as donor sites, forming stable complexes with metal ions such as copper, palladium, ruthenium, and rhodium. The specific structure of this compound offers a pathway to synthesize novel catalytic complexes.

The chloropropyl group can be utilized to create multidentate ligands. For example, it can undergo nucleophilic substitution with other ligand fragments containing donor atoms like nitrogen, phosphorus, or sulfur. This allows for the synthesis of pincer-type ligands or other polydentate architectures where the triazole moiety is a key component of the ligand framework. The resulting metal complexes can exhibit unique catalytic activities and selectivities due to the specific electronic and steric environment provided by the triazole-based ligand.

Triazole-metal complexes have demonstrated catalytic activity in a variety of organic transformations. Copper-triazole complexes are well-known for their role in catalyzing azide-alkyne cycloaddition (click chemistry) reactions. While this compound itself is a product of a click reaction, it can be further functionalized to create ligands for new catalytic systems.

Palladium-triazole complexes have been employed in cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. The triazole ligand can stabilize the palladium catalyst and influence its reactivity. Similarly, ruthenium- and rhodium-triazole complexes have been investigated for their catalytic roles in hydrogenation, transfer hydrogenation, and other redox reactions.

The chloropropyl group also offers a handle for immobilizing the catalytic complex onto a solid support, such as silica or a polymer resin. This heterogenization of the catalyst simplifies its separation from the reaction mixture, allowing for easy recovery and reuse, which is a key principle of green chemistry. The chloropropyl group can be reacted with the surface of the support material to create a permanently anchored catalyst.

Table 2: Potential Catalytic Applications of Metal Complexes Derived from this compound

| Metal Complex | Potential Catalytic Reaction | Role of the Triazole Ligand |

|---|---|---|

| Copper (Cu) | Azide-Alkyne Cycloaddition (Click Chemistry) | Stabilizes the active Cu(I) catalytic species. |

| Palladium (Pd) | Suzuki, Heck, and Sonogashira cross-coupling reactions. | Acts as a supporting ligand to modulate the reactivity and stability of the Pd catalyst. |

| Ruthenium (Ru) | Hydrogenation and transfer hydrogenation reactions. | Influences the stereoselectivity and efficiency of the catalytic process. |

| Rhodium (Rh) | Hydroformylation and other carbonylation reactions. | Controls the regioselectivity and enantioselectivity of the reaction. |

Future Research Directions

Exploration of Novel Synthetic Routes

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains a primary method for synthesizing 1,2,3-triazoles, future research will likely focus on developing alternative and more efficient pathways to 1-(3-chloropropyl)-1,2,3-triazole. nih.gov The goal is to overcome limitations such as catalyst contamination, and to improve regioselectivity and reaction efficiency.

Key areas for exploration include:

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Unlike CuAAC which typically yields 1,4-disubstituted triazoles, RuAAC can selectively produce 1,5-disubstituted isomers. nih.govresearchgate.net Future work could explore ruthenium catalysts for the synthesis of the corresponding 1,5-isomer of this compound or for syntheses where copper is undesirable.

Metal-Free Synthesis: Thermal, uncatalyzed 1,3-dipolar cycloadditions often require harsh conditions and result in mixtures of regioisomers. nih.gov Research into strain-promoted azide-alkyne cycloaddition (SPAAC) could provide a bioorthogonal method for synthesizing derivatives without the need for metal catalysts, which is particularly important for biological applications. researchgate.net

Multi-component Reactions (MCRs): Designing one-pot MCRs that combine aldehydes, sodium azide (B81097), and other precursors could offer a more streamlined and atom-economical route to functionalized triazoles related to this compound. nih.govfrontiersin.org For instance, a three-component reaction involving an appropriate alkyne, an azide source, and a chloropropyl-containing electrophile could directly assemble the target molecule or its analogues. frontiersin.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Route | Catalyst Type | Key Advantages | Potential Research Focus for this compound |

| CuAAC | Copper(I) | High yield, high regioselectivity (1,4-isomer), mild conditions. nih.govlongdom.org | Optimization to minimize copper leaching; use of novel ligands. |

| RuAAC | Ruthenium | High regioselectivity for 1,5-isomers, complementary to CuAAC. nih.govresearchgate.net | Synthesis of the 1,5-regioisomer and its derivatives. |

| SPAAC | Metal-Free | Avoids catalyst toxicity, useful for biological systems. researchgate.net | Development of strained alkyne or azide precursors with a chloropropyl moiety. |

| MCRs | Various/None | High efficiency, atom economy, reduced purification steps. nih.govfrontiersin.org | Design of a one-pot synthesis from simple, commercially available starting materials. |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing its synthesis. Future research should move beyond preparative studies to include detailed kinetic and computational analyses.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemistry calculations can be employed to model the transition states of the cycloaddition process. nih.gov This can elucidate the precise role of the catalyst, solvent, and substituents in determining the reaction rate and regioselectivity, helping to explain why the 1,4-isomer is favored in copper-catalyzed reactions. nih.govresearchgate.net

In-situ Spectroscopic Analysis: Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) can be used to monitor the reaction in real-time. This would allow for the identification of transient intermediates and the determination of kinetic profiles, providing empirical data to support or refine theoretical models.

Hammett Studies: By synthesizing a series of analogues with different substituents on the triazole ring and studying their reaction rates, a Hammett plot could be constructed. researchgate.net This would provide insight into the electronic effects on the transition state of the cycloaddition, clarifying the nature of the rate-determining step.

Development of Sustainable and Eco-Friendly Methodologies

The principles of green chemistry are increasingly influencing synthetic strategies, and the production of this compound is no exception. rsc.org Future work will aim to reduce the environmental impact of its synthesis.

Green Solvents: Research should focus on replacing traditional organic solvents like THF or DMSO with more benign alternatives. rsc.org Water is an ideal green solvent, and methodologies for CuAAC in aqueous systems have been developed. rsc.org Another promising area is the use of biodegradable, bio-based solvents like Cyrene™, which can simplify product isolation through precipitation and eliminate the need for solvent-intensive extractions and chromatography. nih.gov

Reusable and Heterogeneous Catalysts: To address the issue of metal contamination and catalyst cost, the development of heterogeneous catalysts is a key research direction. rsc.org ZnO-CTAB nanorods have been reported as a reusable, copper-free catalyst for triazole synthesis in water. rsc.org Future studies could adapt such systems for the synthesis of this compound, focusing on catalyst stability, recovery, and reusability over multiple cycles.

Energy Efficiency: Exploring energy sources other than conventional heating, such as ultrasound or microwave irradiation, can often reduce reaction times and energy consumption. longdom.org These techniques could be applied to the synthesis of this compound to develop more energy-efficient protocols.

Table 2: Green Chemistry Approaches for Future Synthesis

| Green Strategy | Example | Benefit for Synthesis of this compound |

| Alternative Solvents | Water, Cyrene™ rsc.orgnih.gov | Reduces volatile organic compound (VOC) emissions, simplifies purification. nih.gov |

| Heterogeneous Catalysis | ZnO nanoparticles, Copper on charcoal longdom.orgrsc.org | Facilitates catalyst removal and recycling, minimizes product contamination. |

| One-Pot/Tandem Reactions | Tandem decarboxylative coupling and cycloaddition organic-chemistry.org | Avoids isolation of potentially hazardous intermediates (e.g., organic azides), reduces waste. |

| Energy Efficiency | Ultrasound irradiation longdom.org | Accelerates reaction rates, lowers energy consumption. |

Design of Next-Generation Materials and Conjugates

The true potential of this compound lies in its use as a bifunctional linker. The stable, aromatic triazole ring serves as a core scaffold, while the reactive chloropropyl group provides a handle for covalent attachment to other molecules. longdom.org

Polymer and Materials Science: The chloropropyl group can be readily converted to an azide or other functional group, allowing this compound to be incorporated into polymers. It can be used as a monomer or as a post-polymerization modification agent to introduce the triazole moiety, which can enhance thermal stability or act as a coordinating site for metal ions in functional materials.

Bioconjugation: The compound is an ideal precursor for creating bioconjugates. The chloropropyl group can be used to link the triazole to biomolecules like peptides, proteins, or DNA. The triazole ring itself acts as a stable, biocompatible linker that can connect two molecular entities, a strategy widely used in developing therapeutic agents and diagnostic probes. nih.govnih.gov

Coordination Chemistry and MOFs: After suitable modification, the triazole nitrogen atoms can act as ligands for transition metals. nih.govcore.ac.uk Future research could focus on designing novel ligands derived from this compound for the construction of coordination complexes, metal-organic frameworks (MOFs), or catalysts with unique structural and electronic properties. core.ac.uk

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(3-Chloropropyl)-1,2,3-triazole using copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

The synthesis of this compound via CuAAC typically involves the following optimized parameters:

- Catalyst : Cu(I) sources such as CuBr or CuI (0.1–1.0 mol%) are critical for regioselective 1,4-disubstituted triazole formation .

- Solvent : Reactions can proceed in aqueous or organic solvents (e.g., DMF, THF, or ethanol), with water often enhancing reaction rates due to the polar nature of the transition state .

- Temperature : Room temperature (20–25°C) is sufficient for high yields (>80%) due to the catalytic efficiency of Cu(I) .

- Substrate Preparation : The 3-chloropropyl alkyne and organic azide precursors must be rigorously purified to avoid side reactions. Terminal alkynes are essential for regiocontrol .

Q. How can regioselectivity (1,4-disubstitution) in the triazole product be experimentally confirmed?

Regioselectivity is confirmed via:

- X-ray Crystallography : Direct determination of the 1,4-disubstituted triazole structure, as demonstrated in studies of adamantyl- and cyclopropyl-substituted analogs .

- NMR Spectroscopy : Distinct splitting patterns in - and -NMR (e.g., downfield shifts for triazole protons at ~7.5–8.0 ppm) correlate with 1,4-substitution .

- Comparative Analysis : Contrasting reaction outcomes with non-catalyzed thermal conditions, which yield mixtures of 1,4- and 1,5-regioisomers .

Q. What standard characterization techniques validate the purity and structure of this compound?

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography or HPLC isolates the pure product .

- Spectroscopy : -NMR, -NMR, and IR confirm functional groups and structural integrity. High-resolution mass spectrometry (HRMS) verifies molecular weight .

- Elemental Analysis : Quantifies C, H, N, and Cl content to confirm stoichiometry .

Advanced Research Questions

Q. How can residual copper catalysts be removed from this compound, and what analytical methods detect trace contamination?

- Purification Strategies :

- Detection Methods :

- Atomic Absorption Spectroscopy (AAS) : Quantifies residual copper at ppm levels.

- Electron Paramagnetic Resonance (EPR) : Identifies paramagnetic Cu(I) species, critical for biological studies where copper may alter assay results .

Q. What experimental approaches assess the chemical stability of this compound under varying pH and temperature conditions?

- Hydrolytic Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) measure decomposition temperatures. Accelerated stability studies (40–60°C) simulate long-term storage .

- Oxidative/Reductive Resistance : Expose the triazole to HO or NaBH and monitor structural integrity via NMR or mass spectrometry .

Q. How can researchers resolve contradictions in reported reaction yields or biological activity data for this compound?

- Reproducibility Checks : Standardize substrate purity, catalyst loading, and solvent systems across labs .

- Meta-Analysis : Compare crystallographic data (e.g., bond angles, torsional strains) to identify structural variations impacting reactivity or bioactivity .

- Biological Assay Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity. Control for copper contamination, which may artificially enhance or suppress effects .

Q. What strategies guide the design of this compound derivatives for targeted biological applications?

- Structure-Activity Relationship (SAR) Studies :

- Lipophilicity Modulation : Introduce adamantyl or cyclopropyl groups to enhance metabolic stability and blood-brain barrier penetration .

- Bioisosteric Replacement : Substitute the chloropropyl chain with aminopropyl or thiopropyl groups to alter pharmacokinetics .

- Conformational Analysis : Molecular docking and density functional theory (DFT) predict interactions with biological targets (e.g., enzymes, receptors) .

Methodological Tables

Q. Table 1. Key Reaction Parameters for CuAAC Synthesis

Q. Table 2. Analytical Techniques for Copper Trace Detection

| Method | Detection Limit (ppm) | Advantages | Limitations |

|---|---|---|---|

| AAS | 0.1–1.0 | High specificity for metals | Destructive sampling |

| EPR | 0.01–0.1 | Identifies paramagnetic species | Requires specialized equipment |

| ICP-MS | 0.001–0.01 | Ultra-high sensitivity | Costly and complex setup |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.